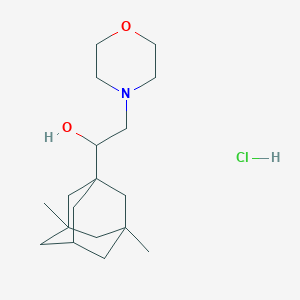
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone, also known as PBTZ169, is a compound that has gained significant attention in recent years for its potential in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is one of the top 10 causes of death worldwide. The emergence of drug-resistant strains of TB has made it crucial to develop new drugs to combat the disease. PBTZ169 has shown promising results in preclinical studies as a potential TB drug candidate.
作用機序
The exact mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to target multiple pathways in the bacteria, including the respiratory chain and the cell wall biosynthesis pathway. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to inhibit the activity of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to accumulate in the lungs, which is important for treating TB.
実験室実験の利点と制限
One of the advantages of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for treating TB, which is a major global health problem. However, one of the limitations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its relatively low solubility, which can make it difficult to formulate for clinical use.
将来の方向性
There are several future directions for research on 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to further investigate the mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone to better understand how it targets the bacteria. Additionally, clinical trials are needed to evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans. Finally, there is a need to develop formulations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone that can be used in combination with other TB drugs to improve treatment outcomes.
Conclusion
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a promising compound for treating TB. Its potent activity against drug-resistant strains of Mycobacterium tuberculosis and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize the synthesis method, investigate the mechanism of action, and evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans.
合成法
The synthesis of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves a multi-step process that starts with the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine to form the final product. The synthesis method has been optimized to improve the yield and purity of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone.
科学的研究の応用
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential in treating TB. In vitro studies have shown that 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes TB. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to have synergistic effects when used in combination with other TB drugs, such as rifampicin and isoniazid.
特性
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(Z)-(4-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-2-4-20(5-3-1)34-21-8-6-19(7-9-21)18-25-29-22-26-23(30-10-14-32-15-11-30)28-24(27-22)31-12-16-33-17-13-31/h1-9,18H,10-17H2,(H,26,27,28,29)/b25-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCOQWDYRHSTP-BWAHOGKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)

![2-ethyl-7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397784.png)
![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)
